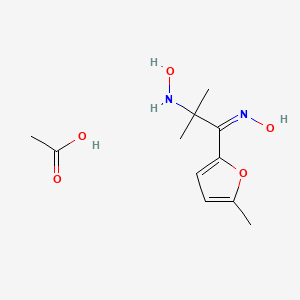
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazole derivatives. It has been widely studied in the field of medicinal chemistry due to its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes and receptors. For example, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which plays a role in cognitive function.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine depend on its specific mode of action and the target enzyme or receptor. For example, its inhibition of acetylcholinesterase may lead to increased levels of acetylcholine in the brain, which can improve cognitive function. Its inhibition of carbonic anhydrase may lead to the reduction of intraocular pressure, making it a potential treatment for glaucoma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine is its broad spectrum of pharmacological activities, making it a promising candidate for the development of multi-targeted drugs. However, its low solubility in water and potential toxicity may limit its use in certain applications. Additionally, further studies are needed to fully elucidate its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for the study of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine. One direction is the development of novel derivatives with improved pharmacological properties such as increased solubility and selectivity. Another direction is the investigation of its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and glaucoma. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of 4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine can be achieved through several methods, including the reaction of 4-methylbenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base, or the reaction of 4-methylbenzohydrazide with sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide and sodium hydroxide. The yield and purity of the product can be improved through various purification techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antimicrobial, antifungal, antitumor, and anti-inflammatory activities. It has also been investigated as a potential inhibitor of various enzymes such as acetylcholinesterase, carbonic anhydrase, and monoamine oxidase.
Propiedades
IUPAC Name |
(3-amino-1,2,4-triazol-4-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-7-2-4-8(5-3-7)9(15)14-6-12-13-10(14)11/h2-6H,1H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYXZOXEPMANBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C=NN=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzoyl)-4H-1,2,4-triazol-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5764737.png)
![4-[1-cyano-2-(5-methyl-2-furyl)vinyl]benzonitrile](/img/structure/B5764746.png)

![N-[4-(4-morpholinyl)phenyl]-2-(2-naphthyl)acetamide](/img/structure/B5764766.png)

![N-1-naphthyl-2-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5764775.png)
![2-(3-hydroxyphenyl)-5-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5764783.png)

![8-[3-(3-chlorophenyl)propanoyl]-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B5764794.png)
![N'-[(3-cyclohexylpropanoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B5764807.png)

